Aminocaproyl-Val-Cit-PABC-MMAE

Antibody-Drug Conjugates Linker-Payload Drug Formulation

ADC researchers require consistent conjugation chemistry to avoid off-target toxicity and batch heterogeneity. Aminocaproyl-Val-Cit-PABC-MMAE provides a defined primary amine for NHS-ester conjugation, offering an alternative to maleimide-based systems. - **Key differentiator:** Aminocaproyl (vs. MC) enables amine-reactive conjugation, bypassing thiol-based heterogeneity. - **Mechanism:** Val-Cit-PABC releases MMAE specifically via cathepsin B in lysosomes. - **Supply:** ≥98% purity, DMSO-soluble, suitable for process scale-up and linker comparison studies.

Molecular Formula C64H105N11O13
Molecular Weight 1236.6 g/mol
Cat. No. B12371762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminocaproyl-Val-Cit-PABC-MMAE
Molecular FormulaC64H105N11O13
Molecular Weight1236.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN
InChIInChI=1S/C64H105N11O13/c1-15-41(8)55(49(86-13)36-51(77)75-35-23-27-48(75)57(87-14)42(9)58(79)68-43(10)56(78)45-24-18-16-19-25-45)73(11)62(83)53(39(4)5)72-61(82)54(40(6)7)74(12)64(85)88-37-44-29-31-46(32-30-44)69-59(80)47(26-22-34-67-63(66)84)70-60(81)52(38(2)3)71-50(76)28-20-17-21-33-65/h16,18-19,24-25,29-32,38-43,47-49,52-57,78H,15,17,20-23,26-28,33-37,65H2,1-14H3,(H,68,79)(H,69,80)(H,70,81)(H,71,76)(H,72,82)(H3,66,67,84)/t41-,42+,43+,47-,48-,49+,52-,53-,54-,55-,56+,57+/m0/s1
InChIKeyBHUSKKMQANWJKI-GQXROUNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminocaproyl-Val-Cit-PABC-MMAE Overview


Aminocaproyl-Val-Cit-PABC-MMAE (CAS 1374407-35-8) is a specialized drug-linker conjugate designed for the synthesis of antibody-drug conjugates (ADCs) . It integrates a protease-cleavable Valine-Citrulline (Val-Cit) dipeptide linker with a self-immolative p-aminobenzyl carbamate (PABC) spacer and the highly potent microtubule-disrupting payload, monomethyl auristatin E (MMAE) . This construct is specifically engineered to maintain stability in systemic circulation while enabling targeted, intracellular release of the cytotoxic payload within tumor cells, thereby aiming to maximize therapeutic efficacy while minimizing off-target toxicity .

Amine-reactive aminocaproyl group for NHS-ester conjugation chemistry
Protease-cleavable Val-Cit-PABC linker for intracellular payload release studies
MMAE payload for microtubule disruption and cell division research

Aminocaproyl-Val-Cit-PABC-MMAE Substitution Risks


The performance and safety profile of an ADC are exquisitely sensitive to the design of its linker-payload complex . While the Val-Cit-PABC-MMAE core is a common platform, the terminal functional group for antibody conjugation—here, an aminocaproyl group—directly influences conjugation chemistry, linker stability in plasma, and the resultant ADC's hydrophobicity and pharmacokinetics . Simply substituting Aminocaproyl-Val-Cit-PABC-MMAE with a closely related analog, such as MC-Val-Cit-PABC-MMAE, is not a neutral decision. The difference between a maleimidocaproyl (MC) and an aminocaproyl group can alter conjugation efficiency, the stability of the thioether bond, and the propensity for premature payload release, which ultimately impacts the therapeutic index of the final ADC [1]. The quantitative evidence below demonstrates where this specific compound provides verifiable differentiation that is meaningful for scientific selection.

Property
This Compound
MC-Val-Cit-PABC-MMAE
Conjugation route
Amine-reactive (NHS-ester chemistry)
Thiol-reactive (maleimide chemistry)
Plasma linker stability
Aminocaproyl thioether may differ in systemic stability
Maleimidocaproyl bond; premature release risk may shift
ADC hydrophobicity & PK
Terminal amine alters hydrophobicity and PK profile
Different terminal group yields distinct ADC disposition

Aminocaproyl-Val-Cit-PABC-MMAE vs Key Analogs


DMSO Solubility

Aminocaproyl-Val-Cit-PABC-MMAE demonstrates high solubility in DMSO, a critical factor for efficient conjugation and formulation in ADC development. This quantitative data allows for a direct comparison with the MC-Val-Cit-PABC-MMAE analog. The target compound shows a solubility of ≥200 mg/mL (161.74 mM) in DMSO with sonication . In contrast, the closely related MC-Val-Cit-PABC-MMAE is also reported to be soluble in DMSO, but specific quantitative solubility data in the same solvent is not consistently reported across primary vendor sources [1]. This difference in reported solubility data can impact downstream processing and conjugation efficiency.

DMSO Solubility
Reported
≥200 mg/mL (161.74 mM) with sonication
May support concentrated stock preparation for conjugation workflows
MC analog: quantitative solubility data not consistently reported
Antibody-Drug Conjugates Linker-Payload Drug Formulation

Solution Stability

The stability of the drug-linker conjugate in solution is a key parameter for handling and conjugation. Aminocaproyl-Val-Cit-PABC-MMAE is noted to be unstable in solution, requiring freshly prepared working solutions for optimal results . This is a class-level characteristic shared by many MMAE-containing drug-linker conjugates due to the sensitivity of the PABC spacer and MMAE payload to hydrolysis. For comparison, MC-Val-Cit-PABC-MMAE also exhibits similar instability in solution, requiring storage at -20°C and fresh preparation [1]. This shared characteristic underscores the importance of proper handling protocols rather than a unique differentiator.

Solution Stability
Class-level
Unstable in solution; fresh preparation required
Class-level handling requirement shared by MMAE drug-linker conjugates
Protocol adherence ensures reproducibility; no unique differentiator
Antibody-Drug Conjugates Linker Stability ADC Manufacturing

Molecular Weight and Purity

The molecular weight and purity of a drug-linker conjugate are fundamental parameters for accurate stoichiometry in ADC synthesis. Aminocaproyl-Val-Cit-PABC-MMAE has a molecular weight of 1236.58 g/mol . A purity of ≥98% is reported for this compound . For comparison, the closely related analog Val-Cit-PAB-MMAE (without the aminocaproyl group) has a molecular weight of 1123.43 g/mol [1]. The difference of 113.15 g/mol is directly attributable to the presence of the aminocaproyl group. High purity ensures minimal interference from impurities during conjugation, leading to more homogeneous ADC preparations.

MW & Purity
Specification review
1236.58 g/mol; purity ≥98%
Confirms aminocaproyl group presence and supports conjugation stoichiometry
Val-Cit-PAB-MMAE comparator: 1123.43 g/mol; +113.15 g/mol from aminocaproyl
Antibody-Drug Conjugates Drug-Linker Conjugates ADC Characterization

Aminocaproyl-Val-Cit-PABC-MMAE Applications


Amine-Reactive ADC Conjugation

The aminocaproyl group provides a primary amine for conjugation to antibodies using amine-reactive chemistry, such as with N-hydroxysuccinimide (NHS) esters. This approach offers an alternative to thiol-based conjugation (used by maleimide-containing linkers like MC-Val-Cit-PABC-MMAE) and can be advantageous for antibodies where thiol conjugation is inefficient or leads to undesirable ADC heterogeneity . The high solubility of Aminocaproyl-Val-Cit-PABC-MMAE in DMSO facilitates the preparation of concentrated stock solutions for this conjugation step.

Preclinical ADC Efficacy Studies

ADCs constructed with Aminocaproyl-Val-Cit-PABC-MMAE can be used in preclinical research to evaluate the targeted delivery of MMAE. The Val-Cit-PABC linker is known for its systemic stability and efficient intracellular cleavage by lysosomal proteases like cathepsin B, leading to the release of free MMAE [1]. This makes the resulting ADCs suitable for assessing target-dependent cytotoxicity in cell-based assays and tumor xenograft models.

Comparative Linker-Payload Evaluation

This specific drug-linker conjugate is a valuable tool for researchers conducting head-to-head comparisons of different linker chemistries. By synthesizing an ADC with Aminocaproyl-Val-Cit-PABC-MMAE and comparing its performance (e.g., plasma stability, in vivo efficacy, toxicity) to an ADC made with an analog like MC-Val-Cit-PABC-MMAE, scientists can directly assess the impact of the linker's terminal functional group on the overall ADC profile [2].

High-Purity ADC Manufacturing

The reported high purity of Aminocaproyl-Val-Cit-PABC-MMAE (≥98%) makes it a reliable starting material for process development and scale-up studies in ADC manufacturing. Using a high-purity linker-payload minimizes the introduction of impurities that could complicate downstream purification, affect conjugation efficiency, or impact the final ADC product's critical quality attributes (CQAs).

Application
Selection Property
Validation Focus
Amine-reactive ADC conjugation
Primary amine for NHS-ester chemistry
Conjugation efficiency and ADC homogeneity
Target-dependent cytotoxicity studies
Val-Cit-PABC cleavable linker for intracellular MMAE release
Cell-based cytotoxicity and tumor xenograft model response
Comparative linker-payload evaluation
Aminocaproyl vs. maleimidocaproyl terminal group
Plasma stability profile and in vivo model response
ADC process development
High-purity starting material specification
Downstream impurity control and CQA assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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